2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide
Description
2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a phenylthio group attached via a butanamido linker at the 2-position and a carboxamide moiety at the 3-position of the thiophene ring. Thiophene derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities .
Properties
IUPAC Name |
2-(4-phenylsulfanylbutanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c16-14(19)12-8-10-21-15(12)17-13(18)7-4-9-20-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNOPGPFJDOSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. One common method involves the reaction of thiophene-3-carboxylic acid with 4-(phenylthio)butanamine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives .
Scientific Research Applications
2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs from the provided evidence, highlighting differences in substituents, synthesis routes, and biological implications.
Structural and Substituent Differences
Biological Activity
The compound 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide , with the CAS number 923854-94-8, is a thiophene derivative that exhibits a range of biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The compound features a thiophene ring substituted with a carboxamide group and a phenylthio group, which contributes to its unique chemical properties. The molecular formula is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 262.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Log P | 3.5 |
Research indicates that This compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in cancer metastasis and tissue remodeling processes .
- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Anticancer Properties : In studies involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in conditions like rheumatoid arthritis .
- Antimicrobial Activity : A study assessing the efficacy of thiophene derivatives found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is essential to compare it with other thiophene derivatives:
| Compound Name | Biological Activity |
|---|---|
| 4-(Phenylthio)-2-butanol | Antimicrobial and antifungal properties |
| Thiophene-2-carboxylic acid derivatives | Anti-inflammatory effects |
| 3-Thiophenecarboxylic acid derivatives | Anticancer activity |
The presence of both the phenylthio group and the carboxamide functionality in this compound enhances its biological activity compared to other thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
